molecular formula C13H15N3O3 B14407139 2-Methyl-5-(2-phenyltriazol-4-yl)oxolane-3,4-diol CAS No. 82977-14-8

2-Methyl-5-(2-phenyltriazol-4-yl)oxolane-3,4-diol

Cat. No.: B14407139
CAS No.: 82977-14-8
M. Wt: 261.28 g/mol
InChI Key: JWZUMQYNFLTSFU-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-phenyltriazol-4-yl)oxolane-3,4-diol is a complex organic compound that features a unique combination of functional groups, including a triazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-phenyltriazol-4-yl)oxolane-3,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-phenyltriazol-4-yl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-5-(2-phenyltriazol-4-yl)oxolane-3,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-phenyltriazol-4-yl)oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(2-phenyltriazol-4-yl)oxane-3,4-diol: Similar structure but with an oxane ring instead of an oxolane ring.

    2-Methyl-5-(2-phenyltriazol-4-yl)tetrahydrofuran-3,4-diol: Contains a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

2-Methyl-5-(2-phenyltriazol-4-yl)oxolane-3,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

82977-14-8

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-methyl-5-(2-phenyltriazol-4-yl)oxolane-3,4-diol

InChI

InChI=1S/C13H15N3O3/c1-8-11(17)12(18)13(19-8)10-7-14-16(15-10)9-5-3-2-4-6-9/h2-8,11-13,17-18H,1H3

InChI Key

JWZUMQYNFLTSFU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(O1)C2=NN(N=C2)C3=CC=CC=C3)O)O

Origin of Product

United States

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